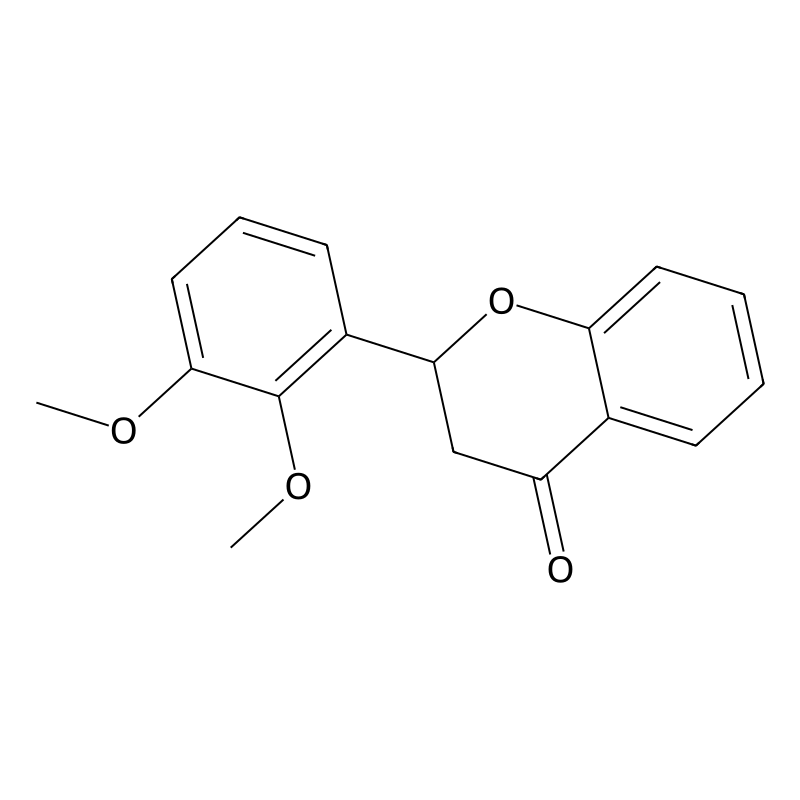

2',3'-Dimethoxyflavanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2',3'-Dimethoxyflavanone is a flavonoid compound characterized by the presence of two methoxy groups attached to the flavone structure. It is part of a larger class of phytonutrients known for their diverse biological activities and health benefits. Found in various plants, including Quercus incana and Alnus japonica, this compound contributes to the antioxidant properties attributed to flavonoids, which are compounds widely recognized for their potential protective effects against oxidative stress and inflammation .

- Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide .

- Reduction: Reduction reactions can convert 2',3'-Dimethoxyflavanone into its corresponding dihydroflavone, using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups under basic conditions .

The major products formed from these reactions exhibit distinct chemical and biological properties, expanding the potential applications of 2',3'-Dimethoxyflavanone.

Research indicates that 2',3'-Dimethoxyflavanone possesses significant biological activities:

- Antioxidant Activity: It effectively scavenges free radicals and reduces oxidative stress, contributing to cellular protection against damage caused by reactive oxygen species .

- Anti-inflammatory Properties: The compound has shown promise in inhibiting inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases .

- Anticancer Effects: Preliminary studies suggest that 2',3'-Dimethoxyflavanone may inhibit cancer cell proliferation, indicating its potential role in cancer prevention and treatment strategies .

The synthesis of 2',3'-Dimethoxyflavanone typically involves the methoxylation of flavone precursors. Common methods include:

- Methoxylation with Dimethyl Sulfate: This method utilizes dimethyl sulfate as a methylating agent in the presence of a base like potassium carbonate. This reaction allows for the introduction of methoxy groups at specific positions on the flavone backbone .

- Industrial Production: For larger-scale production, continuous flow reactors may be employed to optimize yield and purity. Techniques like recrystallization and chromatography are used for purification, ensuring high-quality product suitable for various applications .

2',3'-Dimethoxyflavanone has several applications across different fields:

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, it is incorporated into dietary supplements aimed at promoting health and preventing chronic diseases .

- Pharmaceuticals: Its potential anticancer activity makes it a subject of interest in drug development for cancer therapies .

- Functional Foods: The compound is also used in formulating functional foods that provide health benefits beyond basic nutrition .

Studies on the interactions of 2',3'-Dimethoxyflavanone with various biological systems have revealed its potential mechanisms of action:

- Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative stress, contributing to its antioxidant effects. This includes inhibition of microsomal monooxygenase and glutathione S-transferase, among others .

- Cell Signaling Pathways: Research suggests that 2',3'-Dimethoxyflavanone can modulate cell signaling pathways associated with inflammation and apoptosis, enhancing its therapeutic potential against diseases like cancer .

Several compounds share structural similarities with 2',3'-Dimethoxyflavanone. These include:

| Compound Name | Unique Characteristics |

|---|---|

| 5-Hydroxy-3,7-dimethoxyflavone | Known for its inhibitory activity against calcium-mediated cell-cycle regulation. |

| 3',4',5'-Trimethoxyflavone | Exhibits similar antioxidant and anticancer properties but with different potency. |

| 7,8-Dimethoxyflavone | Primarily studied for neuroprotective effects in neurodegenerative diseases. |

Each of these compounds shares a flavonoid backbone but differs in the number and position of methoxy groups, leading to variations in their chemical reactivity and biological activities. This structural diversity contributes to their unique pharmacological profiles and potential applications in health and medicine .

The synthesis of 2',3'-dimethoxyflavanone relies fundamentally on the cyclization of appropriately substituted chalcone precursors through well-established methodologies [1]. The conventional approach begins with the preparation of 2'-hydroxychalcone derivatives bearing methoxy substituents at the 2' and 3' positions, which subsequently undergo intramolecular cyclization to form the desired flavanone structure [1] [2]. This cyclization process involves an oxa-Michael addition mechanism where the 2'-hydroxyl group attacks the α,β-unsaturated carbonyl system of the chalcone [3].

The Baker-Venkataraman rearrangement represents one of the most widely employed conventional methodologies for flavonoid synthesis [37] [38]. This approach involves the base-catalyzed rearrangement of ortho-acyloxyaryl ketones to form β-diketone intermediates, which subsequently undergo cyclodehydration to yield the flavanone core [37] [44]. For 2',3'-dimethoxyflavanone synthesis, this methodology requires careful selection of protecting groups to accommodate the methoxy substituents while maintaining synthetic efficiency [40].

Acid-catalyzed cyclization represents another fundamental approach for converting 2'-hydroxychalcones to flavanones [12] [13]. The mechanism involves protonation of the chalcone double bond, followed by nucleophilic attack from the ortho-hydroxyl group to form the six-membered heterocyclic ring [41]. Studies have demonstrated that the presence of electron-donating methoxy groups can significantly influence the cyclization rate and yield [41]. Research indicates that chalcone monoanions cyclize approximately 440 times faster than neutral chalcone species, with the reaction rate being substantially affected by the electronic nature of substituents [41].

Conventional thermal cyclization methods typically require extended reaction times ranging from several hours to days, depending on the specific substitution pattern and reaction conditions [11] [12]. The cyclization of substituted 2'-hydroxychalcones under conventional heating at 100°C generally requires 4 days of stirring to achieve complete conversion to the corresponding flavanone [12] [13]. These prolonged reaction times represent a significant limitation of conventional approaches, particularly for large-scale synthetic applications.

| Cyclization Method | Reaction Time | Temperature | Typical Yield | Solvent System |

|---|---|---|---|---|

| Acid-catalyzed | 72-96 hours | 100°C | 65-75% | Acetic acid [12] |

| Base-catalyzed | 48-72 hours | 80-100°C | 70-85% | Ethanol/NaOH [10] |

| Thermal cyclization | 96 hours | 100°C | 75% | Ethanol [12] |

The selectivity of conventional cyclization methods can be influenced by various factors including temperature, solvent choice, and catalyst selection [43]. Research has shown that the use of different catalytic systems can lead to varying degrees of regioselectivity and overall synthetic efficiency [8] [43]. The oxidative cyclization using iodine-dimethyl sulfoxide systems has been reported to provide moderate yields for substituted chalcones, though the reaction tolerance varies significantly with different functional group patterns [8].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative technology for the preparation of 2',3'-dimethoxyflavanone, offering substantial improvements in reaction efficiency and environmental sustainability [9] [10] [11]. The application of microwave irradiation to chalcone cyclization reactions demonstrates remarkable acceleration, reducing reaction times from days to minutes while maintaining or improving product yields [12] [13].

The fundamental principle underlying microwave-assisted flavanone synthesis involves the rapid heating of polar molecules through dielectric heating, which leads to more efficient energy transfer and enhanced reaction kinetics [14] [15]. For 2',3'-dimethoxyflavanone synthesis, microwave irradiation enables the cyclization of 2'-hydroxychalcone precursors under significantly milder conditions compared to conventional thermal methods [12].

Experimental protocols for microwave-assisted synthesis typically involve the treatment of substituted 2'-hydroxychalcones with acetic acid under microwave irradiation conditions [12] [13]. The optimal reaction parameters include power settings of 560-600 watts, reaction temperatures of 60-80°C, and irradiation times of 25-30 minutes [15]. These conditions represent a dramatic improvement over conventional methods, which require reaction times of 72-96 hours to achieve comparable conversions [12].

The microwave-assisted cyclization of 2'-hydroxychalcones using acetic acid as the sole catalyst has demonstrated exceptional efficiency [12] [13]. Under optimized microwave conditions, the reaction yields 82% of the desired flavanone product after 30 minutes of irradiation, compared to 75% yield after 4 days using conventional heating methods [12]. This represents both a significant time reduction and yield improvement, making the process highly attractive for synthetic applications.

| Microwave Parameters | Optimized Conditions | Conventional Comparison |

|---|---|---|

| Power Setting | 560-600 W [15] | Not applicable |

| Reaction Time | 25-30 minutes [12] | 72-96 hours [12] |

| Temperature | 60-80°C [12] | 100°C [12] |

| Yield | 82% [12] | 75% [12] |

| Catalyst | Acetic acid [12] | Acetic acid [12] |

The Baker-Venkataraman rearrangement under microwave conditions has also been successfully applied to flavonoid synthesis [9]. This modified approach utilizes microwave irradiation to facilitate the base-catalyzed rearrangement and subsequent cyclodehydration steps, resulting in improved reaction efficiency and reduced side product formation [9]. The microwave-assisted Baker-Venkataraman methodology enables the synthesis of various flavonoid derivatives with enhanced selectivity and shortened reaction times [9].

Solvent-free microwave synthesis represents an advanced approach for flavanone preparation, offering both environmental and practical advantages [11]. Research has demonstrated that chalcone cyclization can be achieved through microwave irradiation in the absence of organic solvents, using solid support systems such as silica gel with trifluoroacetic acid [11]. This approach yields flavanone products in high yields while eliminating the need for large volumes of organic solvents [11].

The optimization of microwave synthesis protocols requires careful consideration of multiple parameters including power level, irradiation time, temperature control, and reaction vessel design [15] [16]. Studies have shown that excessive microwave power can lead to product degradation, while insufficient power results in incomplete conversion [15]. The optimal power range for flavanone synthesis typically falls between 400-600 watts, with precise temperature monitoring essential for reproducible results [15].

Green Chemistry Approaches in Flavonoid Synthesis

Green chemistry methodologies for 2',3'-dimethoxyflavanone synthesis encompass a range of environmentally sustainable approaches designed to minimize waste generation, reduce energy consumption, and eliminate hazardous reagents [18] [19] [20]. These methodologies align with the fundamental principles of green chemistry while maintaining synthetic efficiency and product quality [21] [22].

Solvent-free synthesis represents a primary green chemistry approach for flavanone preparation [11] [21] [22]. The elimination of organic solvents addresses major environmental concerns associated with traditional synthetic methods while often improving reaction selectivity and product isolation [22] [26]. Research has demonstrated that lipase-catalyzed reactions in solvent-free systems achieve 100% conversion with high productivity rates of 23.32 grams per liter per day [22] [26].

Water-based synthesis protocols offer another environmentally benign approach for flavonoid preparation [23]. The development of catalyst-free oxidative coupling reactions in food-grade alkaline water has enabled the synthesis of complex flavonoid structures using molecular oxygen as the sole oxidizing agent [23]. These aqueous systems operate at room temperature and generate high yields while eliminating the need for organic solvents and metal catalysts [23].

Ionic liquid-mediated synthesis has emerged as a promising green chemistry approach for flavanone preparation [24]. Ionic liquids serve as both solvent and catalyst, providing a recyclable reaction medium that can be recovered and reused multiple times without significant loss of activity [24]. The synthesis of flavanones using novel ionic liquid systems achieves yields ranging from 80% to 90% under mild reaction conditions [24].

| Green Chemistry Method | Reaction Medium | Yield Range | Key Advantages |

|---|---|---|---|

| Solvent-free synthesis | Neat conditions [22] | 90-100% [22] | No organic solvents, high productivity [22] |

| Water-based synthesis | Alkaline water [23] | 70-85% [23] | Room temperature, catalyst-free [23] |

| Ionic liquid synthesis | Ionic liquid [24] | 80-90% [24] | Recyclable medium, mild conditions [24] |

| Enzymatic synthesis | Triacetin [22] | 100% [22] | Biocatalysis, complete conversion [22] |

Enzymatic synthesis approaches utilize biocatalysts to facilitate flavonoid transformations under mild, environmentally compatible conditions [22] [26]. Lipase-catalyzed acetylation of flavonoid glycosides demonstrates the potential for selective modifications using renewable enzymes [22]. These biocatalytic systems operate under physiological conditions and generate products suitable for pharmaceutical and food applications [22].

Microwave-assisted green synthesis combines the benefits of reduced reaction times with environmentally friendly reaction conditions [14] [15]. The use of naturally occurring acids as promoters for cyclodehydration reactions under solvent-free microwave conditions represents an advancement in sustainable synthesis [21] [25]. These methods achieve excellent yields while eliminating synthetic acids and reducing overall environmental impact [21] [25].

The implementation of continuous flow chemistry for flavonoid synthesis offers advantages in terms of process intensification and waste reduction [18] [19]. Flow systems enable precise control of reaction parameters while minimizing solvent usage and improving energy efficiency [18]. The integration of green solvents and renewable feedstocks into continuous flow processes represents a comprehensive approach to sustainable flavonoid production [18] [19].

Biocatalytic transformations using whole-cell systems provide an alternative green approach for flavonoid synthesis [22]. These systems utilize engineered microorganisms to perform complex multi-step transformations, eliminating the need for chemical catalysts and harsh reaction conditions [22]. The development of metabolic engineering approaches enables the direct biosynthesis of substituted flavanones from simple precursors [42].

Purification and Isolation Techniques

The purification and isolation of 2',3'-dimethoxyflavanone requires sophisticated chromatographic and crystallization techniques to achieve the high purity levels necessary for research and application purposes [27] [28] [29]. The selection of appropriate purification methods depends on the synthetic route employed, the presence of structural analogs, and the intended end use of the purified compound [30] [31].

Column chromatography represents the primary technique for the initial purification of crude flavanone products [32] [35]. The separation is typically performed using normal-phase silica gel with gradient elution systems employing hexane-ethyl acetate or chloroform-methanol solvent combinations [32] [36]. For 2',3'-dimethoxyflavanone isolation, the optimal mobile phase composition typically begins with hexane-ethyl acetate mixtures and progresses to more polar solvent combinations to ensure complete elution [32].

High-performance liquid chromatography serves as both an analytical and preparative technique for flavanone purification [33] [35]. Semi-preparative and preparative high-performance liquid chromatography systems enable the separation of closely related structural isomers and the isolation of pure compounds from complex mixtures [35]. The selection of appropriate column stationary phases and mobile phase compositions is critical for achieving optimal resolution and recovery [33].

| Purification Method | Stationary Phase | Mobile Phase | Typical Recovery | Purity Achieved |

|---|---|---|---|---|

| Flash chromatography | Silica gel [32] | Hexane-EtOAc [32] | 85-95% [32] | 90-95% [32] |

| Preparative HPLC | C18 reversed-phase [33] | MeOH-H2O [33] | 80-90% [33] | >98% [33] |

| Countercurrent chromatography | Not applicable [36] | HEMWat system [36] | 75-85% [36] | 95-98% [36] |

| Crystallization | Not applicable [34] | Ethanol-water [34] | 70-85% [34] | >99% [34] |

Macroporous resin chromatography provides an effective method for the preliminary purification of flavonoid mixtures [28] [29] [33]. The use of polymeric resins such as Diaion HP-20 and Amberlite XAD-2 enables the selective adsorption and desorption of flavonoid compounds based on their polarity and molecular size [32] [33]. These resins are particularly useful for removing highly polar impurities and concentrating flavonoid fractions prior to further purification [33].

Countercurrent chromatography offers advantages for the purification of labile flavonoid compounds that may degrade under traditional chromatographic conditions [36]. The support-free nature of countercurrent chromatography eliminates potential interactions with solid stationary phases while providing excellent resolution for structurally similar compounds [36]. The hexane-ethyl acetate-methanol-water solvent system has been extensively validated for flavonoid separations, with more than 60% of reported applications utilizing variations of this system [36].

Crystallization techniques play a crucial role in the final purification and isolation of 2',3'-dimethoxyflavanone [34]. Recrystallization from ethanol-water mixtures under controlled temperature and pH conditions can achieve purities exceeding 99% [34]. The optimization of crystallization parameters including solvent composition, temperature, and nucleation conditions significantly influences both yield and purity of the final product [34].

Polyamide column chromatography serves as a complementary technique for flavonoid purification, particularly effective for separating compounds based on the number and position of hydroxyl groups [29] [33]. The differential binding affinity of flavonoids to polyamide resins enables selective separation of closely related structures [33]. Sequential elution with water, aqueous ethanol, and pure ethanol provides systematic separation of flavonoid mixtures [33].

Advanced purification strategies often employ combination approaches utilizing multiple chromatographic techniques in series [29] [33]. The initial separation using macroporous resins followed by polyamide chromatography and final polishing with preparative high-performance liquid chromatography represents a comprehensive purification strategy [33]. This multi-step approach enables the isolation of highly pure flavonoid compounds suitable for biological and analytical applications [33].